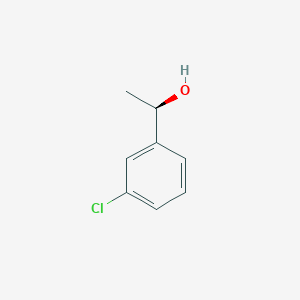

(R)-1-(3-Chlorophenyl)ethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of (R)-1-(3-Chlorophenyl)ethanol involves asymmetric reduction processes. Ni et al. (2012) reported an efficient synthesis method using permeabilized whole cells of Candida ontarioensis, achieving a product yield of 99.0% and enantiomeric excess (ee) of 99.9% (Ni, Zhang, & Sun, 2012). Additionally, Xia et al. (2012) prepared (R)-2-Chloro-1-(m-chlorophenyl)ethanol in 40% yield and 99% ee by Lipozyme TL IM-catalyzed resolution (Xia, Lin, & Chen, 2012).

Molecular Structure Analysis

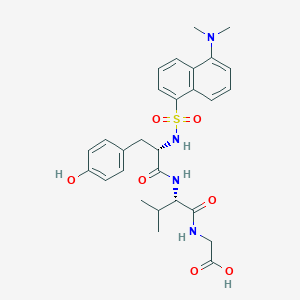

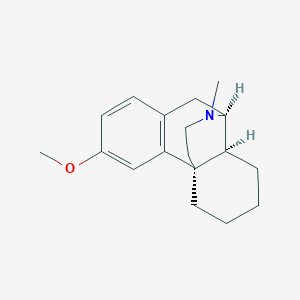

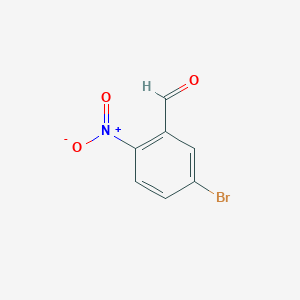

The molecular structure of (R)-1-(3-Chlorophenyl)ethanol is characterized by the presence of a chiral center, providing the molecule with its enantiomeric properties. The electronic and steric effects of the chlorophenyl group influence the molecule's reactivity and physical properties.

Chemical Reactions and Properties

(R)-1-(3-Chlorophenyl)ethanol participates in various chemical reactions, including oxidation and esterification, pertinent to its utility as a pharmaceutical intermediate. The chlorophenyl group enhances its reactivity towards nucleophilic substitution reactions, which are crucial in further modifications and derivatizations of the molecule for pharmaceutical synthesis.

Physical Properties Analysis

The physical properties of (R)-1-(3-Chlorophenyl)ethanol, such as melting point, boiling point, and solubility in organic solvents, are determined by its molecular structure. These properties are essential for the practical aspects of its handling and application in chemical syntheses.

Chemical Properties Analysis

The chemical properties of (R)-1-(3-Chlorophenyl)ethanol, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for its application in synthesis. The presence of the chlorophenyl group and the hydroxyl function provides a distinct reactivity pattern, useful in organic synthesis and pharmaceutical applications.

For more in-depth details and studies on the synthesis, properties, and applications of (R)-1-(3-Chlorophenyl)ethanol, the provided references offer comprehensive insights (Ni, Zhang, & Sun, 2012); (Xia, Lin, & Chen, 2012).

Aplicaciones Científicas De Investigación

It serves as a precursor to (R)-3-chlorostyrene oxide, a key chiral intermediate in preparing beta 3-adrenergic receptor agonists (Shiwen Xia et al., 2012).

The compound plays a role in the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, vital for producing Ticagrelor, which treats acute coronary syndromes (Xiang Guo et al., 2017).

It is involved in the study of the oxidation of lignin model compounds by chlorine dioxide, helping to address environmental pollution in elemental chlorine-free pulp bleaching (Shuangxi Nie et al., 2014).

Lipase-catalyzed transesterification of the racemic form of this compound achieves high enantioselectivity, which is useful in pharmaceutical applications (Ming-Hui Wang et al., 2007).

Permeabilized Candida ontarioensis cells can efficiently synthesize this compound, again for use in 3-adrenoceptor receptor agonists (Y. Ni et al., 2012).

Its major urinary metabolite has a hypocholesteremic effect in rats, similar to that of the parent drug (J. Sinsheimer et al., 1976).

The asymmetric synthesis using Geotrichum candidum provides a precursor for important drug classes (H. Hamada et al., 2001).

Acinetobacter sp. ZJPH1806 biocatalyzes the synthesis of its enantiomer, a chiral intermediate for the antifungal agent Mic (Yan-Li Miao et al., 2019).

Pd/Fe bimetal catalyzes its dechlorination, reducing toxicological effects in wastewater treatment (H. Zhou et al., 2010).

Its para-substituted form affects electron density and interactions in the molecule, influencing its properties (F. Rondino et al., 2016).

The enantiomers of this compound are precursors for enantiopure metalated phosphino ligands and planar chiral ruthenium compounds (Julien Dubarle-Offner et al., 2012).

Its synthesis by Alternaria alternata EBK-8 isolate is useful in producing L-cloprenaline for asthma relief (E. B. Kurbanoğlu et al., 2009).

The enzyme-catalyzed process is efficient for producing luliconazole (Tengyun Wei et al., 2019).

Burkholderia cenocepacia's enzyme demonstrates potential in pharmaceutical applications for obtaining aromatic chiral alcohols (Songzhu Yu et al., 2018).

Bioprocess optimization for its synthesis results in high optical purity and yield, important for industrial applications (Katharina Schmölzer et al., 2012).

Lipase-catalyzed asymmetric acylation in its chemoenzymatic synthesis leads to the formation of (R)-alcohols (P. Hara et al., 2013).

Economic evaluation of its bioproduction shows a significant reduction in production costs (T. Eixelsberger et al., 2013).

Its synthesis method achieves over 95% yield under specific conditions, beneficial for large-scale production (Yang Lirong, 2007).

Studies on the electronic circular dichroism of chlorophenyl-ethanol provide insights into its molecular characteristics (D. Aranda & F. Santoro, 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQVBHGBPRDKN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426207 | |

| Record name | (R)-1-(3-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chlorophenyl)ethanol | |

CAS RN |

120121-01-9 | |

| Record name | (R)-1-(3-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)